Product packaging for Lucanthone-d4 Hydrochloride(Cat. No.:CAS No. 1329613-40-2)

Lucanthone-d4 Hydrochloride

Cat. No.: B590179
CAS No.: 1329613-40-2
M. Wt: 380.967
InChI Key: LAOOXBLMIJHMFO-QJUQVXHISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lucanthone-d4 Hydrochloride is a deuterated stable isotope-labeled analog of Lucanthone, intended for use as an internal standard in quantitative analytical methods such as Liquid Chromatography-Mass Spectrometry (LC-MS). By incorporating four deuterium atoms, it provides a crucial reference for the accurate and precise measurement of Lucanthone levels in complex biological matrices, ensuring reliable pharmacokinetic and metabolic study data . The parent compound, Lucanthone, is a small molecule with a multifaceted research history. Initially investigated as an antischistosomal agent , its primary research focus has shifted to oncology. Lucanthone is recognized for its ability to inhibit autophagy, a cellular survival pathway that can confer resistance to cancer therapies . It induces lysosomal membrane permeabilization, disrupting autophagic degradation and leading to the accumulation of autophagosomes and cell death mediators like cathepsin D . Furthermore, Lucanthone has been reported to inhibit key DNA repair enzymes, including apurinic/apyrimidinic endonuclease 1 (APE1) and topoisomerase II, which can sensitize cancer cells to ionizing radiation and DNA-damaging chemotherapeutic agents like temozolomide . Its ability to cross the blood-brain barrier makes it a compound of interest for research in glioblastoma and brain metastases . This product is labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. RUO products are essential tools for scientific investigation, such as fundamental research, drug discovery, and assay development, but they are not manufactured under the regulatory controls required for diagnostic or clinical applications . Researchers are responsible for ensuring compliance with all applicable regulations in their use of this material.

Properties

CAS No.

1329613-40-2

Molecular Formula

C20H25ClN2OS

Molecular Weight

380.967

IUPAC Name

4-methyl-1-[[1,1,2,2-tetradeuterio-2-(diethylamino)ethyl]amino]thioxanthen-9-one;hydrochloride

InChI

InChI=1S/C20H24N2OS.ClH/c1-4-22(5-2)13-12-21-16-11-10-14(3)20-18(16)19(23)15-8-6-7-9-17(15)24-20;/h6-11,21H,4-5,12-13H2,1-3H3;1H/i12D2,13D2;

InChI Key

LAOOXBLMIJHMFO-QJUQVXHISA-N

SMILES

CCN(CC)CCNC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O.Cl

Synonyms

1-[[2-(Diethylamino)ethyl-d4]amino]-4-methyl-9H-thioxanthen-9-one Hydrochloride;  BW 57-233-d4;  Lucanthone-d4 MonoHydrochloride;  Miracil D-d4;  Miracol-d4;  Ms. 752-d4;  NSC 14574-d4;  Nilodin-d4;  RP 3735-d4;  Scapuren-d4;  Tixantone-d4; 

Origin of Product

United States

Molecular and Cellular Mechanism of Action Investigations of Lucanthone Analogues

Research on DNA Intercalation and Topoisomerase Modulation

Lucanthone (B1684464) is a thioxanthenone-based compound recognized for its ability to function as a DNA intercalator. nih.govncats.io This mechanism involves the insertion of its flat, aromatic structure between the base pairs of the DNA double helix. nih.gov This physical interaction with DNA interferes with essential cellular processes that rely on DNA as a template, such as replication and transcription, ultimately leading to the inhibition of macromolecule synthesis. cancer.gov This intercalating property is foundational to its role as an inhibitor of topoisomerase enzymes. nih.govcancer.gov

Elucidation of DNA Topoisomerase I Inhibition

Research demonstrates that Lucanthone inhibits the catalytic activity of human topoisomerase I. nih.gov Topoisomerase I enzymes relieve torsional stress in DNA by creating transient single-strand breaks. By interfering with this process, Lucanthone contributes to the disruption of DNA topology and integrity, a mechanism that underpins its potential as an anticancer agent. nih.gov

Investigation of DNA Topoisomerase II Alpha and Beta Inhibition

Lucanthone also acts as an inhibitor of type II topoisomerases. ncats.ionih.gov These enzymes, which include alpha and beta isoforms, manage DNA tangles and supercoils by introducing temporary double-strand breaks. ebi.ac.uk Lucanthone's inhibitory action on topoisomerase II, specifically the alpha isozyme, is particularly significant as it functions as a "topoisomerase poison." nih.govdrugbank.com Instead of merely blocking the enzyme's catalytic cycle, it stabilizes the "cleavable complex," a covalent intermediate formed between topoisomerase II and the DNA. nih.gov This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of persistent DNA double-strand breaks, a highly cytotoxic form of DNA damage. nih.gov Studies using an indazole analogue of Lucanthone further confirmed the promotion of DNA cleavage by human topoisomerase II. nih.gov

Studies on DNA Repair Pathway Interference

A critical aspect of Lucanthone's mechanism is its ability to interfere with DNA repair pathways, which enhances its cytotoxic effects and its potential as a sensitizer (B1316253) for other DNA-damaging therapies. nih.govhmdb.ca

Research into Apurinic/Apyrimidinic Endonuclease 1 (APE1) Endonuclease Inhibition

Lucanthone is an inhibitor of the apurinic/apyrimidinic endonuclease 1 (APE1), a key multifunctional enzyme in the DNA base excision repair (BER) pathway. cancer.govnih.gov The BER pathway is crucial for repairing DNA damage caused by oxidation and alkylating agents. nih.gov Specifically, Lucanthone inhibits the endonuclease repair activity of APE1, which is responsible for cleaving the DNA backbone at abasic sites, without affecting the enzyme's separate redox function. cancer.govnih.gov

The mechanism of inhibition involves direct binding of Lucanthone to a hydrophobic pocket within the APE1 protein. nih.govosti.gov This interaction alters the helical structure of the enzyme, thereby impeding its repair function. nih.gov This leads to the accumulation of unrepaired DNA strand breaks, which can trigger apoptosis. cancer.gov Research has determined the IC50 value for APE1 inhibition by Lucanthone to be approximately 5 µM. nih.govosti.gov

CompoundTarget EnzymeInhibitory Concentration (IC50)Affinity Constant (KD)
LucanthoneAPE15 µM89 nM
HycanthoneAPE180 nM10 nM

Data derived from studies on APE1 incision of depurinated plasmid DNA and BIACORE binding studies. nih.govosti.gov

Analysis of Impact on Post-Radiation DNA Repair Processes in Cellular Models

Lucanthone's ability to inhibit DNA repair pathways makes it a candidate for use as a radiosensitizer. hmdb.ca Ionizing radiation primarily functions by inducing DNA damage, particularly double-strand breaks. icr.ac.uk Recent data suggest that Lucanthone inhibits the repair of this radiation-induced damage in tumor cells. nih.govhmdb.ca This sensitizing effect is attributed to the dual inhibition of APE1 and topoisomerase II. nih.govdrugbank.com By blocking these critical repair and DNA-processing enzymes, Lucanthone prevents cancer cells from mending the damage inflicted by radiation, forcing them to undergo cell division with compromised genomes, which ultimately leads to cell death. cancer.govicr.ac.uk

Autophagy Pathway Modulation Research

Beyond its direct effects on DNA, Lucanthone is also recognized as a novel inhibitor of autophagy. cancer.govmedchemexpress.com Autophagy is a cellular degradation and recycling process that cells can use to survive under stress. medchemexpress.com In some cancer contexts, inhibiting autophagy can enhance cell death.

Lucanthone disrupts the autophagy process by impairing lysosomal function. cancer.govnih.gov This leads to an inhibition of autophagic flux and a subsequent accumulation of autophagosomes within the cell. nih.gov This disruption can trigger apoptosis, in some cases mediated by cathepsin D. medchemexpress.com In comparative studies with breast cancer cell lines, Lucanthone proved to be a significantly more potent inhibitor of cell viability than the well-known autophagy inhibitor Chloroquine. medchemexpress.com The modulation of autophagy is another key mechanism that may contribute to Lucanthone's ability to sensitize cancer cells to therapies like radiation. nih.gov

Molecular TargetMechanism of ActionCellular Outcome
DNAIntercalation between base pairs. nih.govcancer.govInhibition of replication and transcription. cancer.gov
Topoisomerase IInhibition of catalytic activity. nih.govDisruption of DNA topology. nih.gov
Topoisomerase II AlphaStabilization of the cleavable complex (poison). nih.govdrugbank.comAccumulation of DNA double-strand breaks. nih.gov
APE1 EndonucleaseDirect binding and inhibition of repair activity. nih.govnih.govAccumulation of unrepaired DNA abasic sites. cancer.gov
Autophagy PathwayDisruption of lysosomal function and autophagic flux. nih.govnih.govInduction of apoptosis, sensitization to therapy. medchemexpress.commdpi.com

Investigation of Lysosomal Function Disruption Mechanisms

Lucanthone and its analogues are known to interfere with lysosomal function, a critical cellular process for degradation and recycling. Research indicates that these compounds, due to their chemical properties, accumulate in the acidic environment of lysosomes. aacrjournals.orgmdpi.com This accumulation leads to a disruption of the lysosomal pH gradient, a phenomenon known as lysosomal deacidification. aacrjournals.org The neutralization of the lysosomal pH impairs the function of acid-dependent hydrolytic enzymes housed within these organelles. mdpi.com

Furthermore, treatment with lucanthone has been shown to induce lysosomal membrane permeabilization (LMP). nih.govnih.gov This increased permeability can lead to the leakage of lysosomal contents, such as degradative enzymes, into the cytoplasm. nih.gov In glioma cells, for instance, lucanthone treatment resulted in a noticeable diffuse cytoplasmic staining of dilated lysosomes. nih.gov This disruption of lysosomal integrity is a key mechanism contributing to the cellular stress induced by lucanthone.

The interference with lysosomal function also leads to the inhibition of autophagy, a cellular self-digestion process that relies on the fusion of autophagosomes with functional lysosomes. nih.govnih.gov While lucanthone exposure can result in the accumulation of autophagosomes, the subsequent degradation of their contents is impaired. nih.govnih.govebi.ac.uk This blockage of the autophagic flux is a central aspect of the mechanism of action of lucanthone and its analogues. nih.gov

A novel compound, ROC-325, which incorporates structural elements of both lucanthone and hydroxychloroquine, was developed to have enhanced autophagy-inhibiting properties. aacrjournals.org Like its parent compounds, ROC-325 induces the deacidification of lysosomes and the accumulation of autophagosomes, effectively disrupting autophagic flux. aacrjournals.org

Exploration of Cathepsin D-Mediated Apoptosis Induction

A significant consequence of the lysosomal disruption caused by lucanthone is the induction of apoptosis, or programmed cell death, mediated by the lysosomal protease Cathepsin D. nih.govnih.gov Studies have shown that exposure to lucanthone leads to a substantial increase in the expression of Cathepsin D. nih.govnih.govebi.ac.uk

The permeabilization of the lysosomal membrane allows for the translocation of Cathepsin D from the lysosome into the cytosol. nih.govnih.gov Once in the cytosol, Cathepsin D can promote apoptosis even at a physiological pH. nih.gov The critical role of this enzyme in lucanthone-induced cell death was demonstrated in experiments where the knockdown of Cathepsin D via siRNA significantly reduced the apoptotic effects of lucanthone. nih.govnih.govebi.ac.uk

This mechanism of apoptosis induction appears to be independent of the tumor suppressor protein p53. nih.govnih.govebi.ac.uk In studies using HCT116 cells with and without functional p53, lucanthone was able to induce Cathepsin D expression and reduce cell viability in both cell lines. nih.govnih.govebi.ac.uk Lucanthone has also been shown to enhance the apoptotic effects of other anti-cancer agents, such as TRAIL, by upregulating the expression of death receptor 5 (DR5). mdpi.com

Exploration of Additional Biochemical Targets and Cellular Processes

Beyond its effects on lysosomes and apoptosis, research has identified other potential biochemical targets and cellular processes affected by lucanthone and its analogues.

Research on Palmitoyl (B13399708) Protein Thioesterase 1 (PPT1) as a Potential Target

Recent studies have suggested that Palmitoyl Protein Thioesterase 1 (PPT1) may be a molecular target of lucanthone. nih.govnih.govresearchgate.net PPT1 is a lysosomal enzyme that removes long-chain fatty acids from modified proteins. rcsb.org Lucanthone's structural similarity to other autophagy inhibitors like chloroquine, which has been shown to inhibit PPT1, prompted this line of investigation. nih.gov

Analysis of Effects on Cell Viability and Pro-Apoptotic Responses in Preclinical Models

The impact of lucanthone on cell viability and its pro-apoptotic effects have been evaluated in various preclinical models, particularly in cancer research. In a panel of breast cancer cell lines, lucanthone demonstrated significantly greater potency in reducing cell viability compared to chloroquine, with a mean IC50 of 7.2 μM versus 66 μM for chloroquine. medchemexpress.com

In glioma models, lucanthone has been shown to effectively reduce the viability of both mouse and human glioma cells. frontiersin.org The IC50 for lucanthone in glioma cell lines cultured with serum was approximately 11-13 μM. frontiersin.orggoogle.com Interestingly, glioma stem-like cells (GSCs), which are often resistant to standard therapies, exhibited increased sensitivity to lucanthone, with an IC50 of approximately 2 μM. frontiersin.org Treatment with 10 μM lucanthone drastically reduced the viability of patient-derived glioma cells and inhibited their ability to form spheroids in culture. frontiersin.org

The pro-apoptotic effects of lucanthone have been quantified by measuring the sub-G0/G1 DNA content, which is indicative of apoptotic cells. medchemexpress.com In glioma tumors that have acquired resistance to the standard chemotherapeutic agent temozolomide (B1682018) (TMZ), lucanthone was still able to impede tumor growth and inhibit autophagy. nih.gov

Below are interactive data tables summarizing some of the key findings on the effects of lucanthone in preclinical models.

Table 1: Comparative IC50 Values of Lucanthone and Chloroquine in Breast Cancer Cells

Compound Mean IC50 (μM) in Breast Cancer Cell Lines
Lucanthone 7.2
Chloroquine 66

Data sourced from studies on a panel of seven breast cancer cell lines. medchemexpress.com

Table 2: IC50 Values of Lucanthone in Glioma Cell Models

Cell Type Culture Condition IC50 (μM)
Murine Glioma Cells (KR158, GLUC2) With Serum ~11-13
Glioma Stem-like Cells (KR158, GLUC2) Stemness-promoting ~2

Data reflects the differential sensitivity of glioma cells to lucanthone based on their stem-like properties. frontiersin.orggoogle.com

Table 3: Compound Names Mentioned in this Article

Compound Name
Lucanthone
Lucanthone-d4 Hydrochloride
Hycanthone
Chloroquine
Hydroxychloroquine
ROC-325
Temozolomide (TMZ)
TRAIL
Cathepsin D
Palmitoyl Protein Thioesterase 1 (PPT1)
p53

Methodological Frameworks for Academic Research on Lucanthone D4 Hydrochloride

Mass Spectrometry-Based Analytical Techniques for Deuterated Compounds

Mass spectrometry (MS) is a powerful analytical technique used to identify and quantify compounds based on their mass-to-charge ratio. thalesnano.com The use of deuterated compounds, such as Lucanthone-d4 hydrochloride, as internal standards significantly enhances the precision and accuracy of MS analyses. thalesnano.comclearsynth.com The key advantage of isotopic labeling with deuterium (B1214612) is the ability to easily differentiate between the internal standard and the analyte of interest, which is crucial for accurate measurements. clearsynth.com

Deuterated standards play a vital role in several aspects of analytical chemistry:

Calibration: They serve as precise reference points for instrument calibration, leading to a reduction in measurement errors. clearsynth.com

Quantitative Analysis: By comparing the response of the analyte to the known concentration of the deuterated internal standard, researchers can accurately determine the concentration of the target compound in a sample. clearsynth.commdpi.com

Matrix Effects Compensation: In complex biological samples, other molecules can interfere with the analysis. Deuterated internal standards help to correct for these matrix effects, ensuring the precision of the measurements. clearsynth.comoup.com

Method Validation: The use of deuterated standards is essential for validating the robustness and reliability of an analytical method. clearsynth.com

Liquid chromatography-mass spectrometry (LC-MS) has become an indispensable tool in mechanistic studies, including the investigation of reaction pathways and the pharmacokinetic properties of compounds. thalesnano.comacs.org In recent years, numerous metabolomics techniques have been developed using LC-MS, leading to significant discoveries and the identification of biomarkers. acs.orgacs.orgnih.gov

The use of deuterated compounds in LC-MS studies allows researchers to trace the metabolic fate of a drug or compound within a biological system. thalesnano.com By tracking the deuterated label, it is possible to elucidate metabolic pathways, identify metabolites, and understand the kinetics of absorption, distribution, metabolism, and excretion. thalesnano.com However, a phenomenon known as the chromatographic deuterium effect (CDE) can present a challenge. acs.orgnih.gov The CDE, where deuterated and non-deuterated compounds have slightly different retention times in liquid chromatography, can lead to data misinterpretation due to potential differences in matrix effects. oup.comacs.orgnih.gov Understanding the mechanisms behind the CDE is crucial for designing effective analytical methods and can even be leveraged to aid in the separation and purification of deuterated compounds. acs.orgacs.orgnih.gov

Recent research has focused on understanding and mitigating the CDE. Studies have evaluated different chromatography columns and separation modes to minimize the retention time differences between deuterated and non-deuterated analogs. acs.orgacs.orgnih.gov For instance, pentafluorophenyl (PFP) columns have shown effectiveness in reducing the CDE, suggesting that electronic interactions can stabilize the deuterated metabolites. acs.orgacs.orgnih.gov

The fields of proteomics and metabolomics, the large-scale study of proteins and metabolites respectively, heavily rely on quantitative techniques to understand complex biological processes. creative-proteomics.complos.orgnih.gov Stable isotope labeling has become a cornerstone of these fields, enabling precise and reliable quantification of changes in protein and metabolite levels. creative-proteomics.combiosyn.com

Stable isotope labeling is a powerful technique for both relative and absolute quantification in proteomics and metabolomics. mdpi.comthermofisher.com In this approach, one set of samples is "light" (containing the natural isotopes), and the other is "heavy" (containing stable isotopes like deuterium, ¹³C, or ¹⁵N). creative-proteomics.combiosyn.comsymeres.com When the samples are mixed and analyzed by mass spectrometry, the relative abundance of a protein or metabolite can be determined by comparing the signal intensities of the light and heavy forms. mdpi.com

Key Stable Isotope Labeling Techniques:

SILAC (Stable Isotope Labeling by Amino acids in Cell culture): In this method, cells are grown in media containing either normal or heavy isotope-labeled amino acids. creative-proteomics.combiorxiv.org This allows for the in-vivo incorporation of the label into all newly synthesized proteins. creative-proteomics.com SILAC is widely used for quantitative comparisons of protein expression levels under different conditions. creative-proteomics.combiorxiv.org

ICAT (Isotope-Coded Affinity Tags): This technique involves the chemical labeling of cysteine residues in proteins with light or heavy isotope-coded tags.

Isobaric Tagging (e.g., TMT and iTRAQ): These reagents chemically label the primary amines of peptides, and the tags are designed to have the same total mass. During MS/MS analysis, reporter ions are generated, and their relative intensities are used for quantification.

Deuterated compounds like this compound are particularly useful as internal standards for targeted quantitative analysis. clearsynth.commdpi.com In this approach, a known amount of the deuterated standard is added to a sample before processing. lcms.cz The ratio of the endogenous analyte to the deuterated standard is then used to calculate the absolute concentration of the analyte. oup.com This method is highly accurate because the deuterated standard behaves almost identically to the analyte during sample preparation and analysis, thus correcting for any sample loss or ionization suppression. clearsynth.comoup.com

Table of Research Findings in Quantitative Proteomics and Metabolomics:

Research AreaKey FindingRelevant Techniques
Pancreatic Cancer Drug Resistance Identified 107 proteins with altered expression in oxaliplatin-resistant cells, implicating pathways like DNA repair and apoptosis. biorxiv.orgSILAC-based quantitative proteomics, 2D-nLC-MS/MS. biorxiv.org
Trypanosome Differentiation Quantified over 4,000 protein groups during the developmental differentiation of Trypanosoma brucei, revealing novel factors in signaling and transport. plos.orgLabel-free quantitative proteomics, LC-MS/MS. plos.org
Neural Stem Cell Development Utilized DIA-MS to identify protein changes during the differentiation of human-induced pluripotent stem cells into neural stem cells. nih.govData-Independent Acquisition Mass Spectrometry (DIA-MS). nih.gov
Metabolic Dysfunction-Associated Steatohepatitis (MASH) An optimized LC-MS method using a PFP column successfully corrected for matrix effects and identified biomarkers for MASH in a mouse model. acs.orgacs.orgChemical-tagging metabolomics, LC-MS. acs.orgacs.org

Application of Isotopic Labeling with Lucanthone D4 Hydrochloride in Biochemical Research

Studies of Metabolic Pathways and Biotransformations

Isotopically labeled compounds are invaluable for tracing the fate of a drug within a biological system. musechem.com The use of Lucanthone-d4 Hydrochloride allows researchers to meticulously follow its absorption, distribution, metabolism, and excretion (ADME) profile without altering its fundamental chemical properties. musechem.com

Lucanthone (B1684464) is recognized as a prodrug, meaning it is converted into its active form within the body. wikipedia.orgnih.gov The primary active metabolite of Lucanthone is Hycanthone. wikipedia.orgwikipedia.orgnih.govacs.org This biotransformation is a critical aspect of its pharmacological activity.

By administering this compound, researchers can readily distinguish the parent drug and its metabolites from endogenous compounds in complex biological matrices like plasma and urine. The deuterium (B1214612) atoms act as a unique mass signature. When samples are analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS), the mass difference between the deuterated and non-deuterated forms allows for the unambiguous identification of metabolic products. For instance, the oxidation of Lucanthone to Hycanthone involves the hydroxylation of the 4-methyl group. wikipedia.org Using this compound, where the deuterium labels are strategically placed away from the site of metabolism, would result in a deuterated Hycanthone metabolite. This facilitates precise tracking and quantification of the conversion process.

Elucidation of Metabolic Fates and Metabolite Identification

Investigation of Kinetic Isotope Effects (KIE) in Enzyme Reactions

The replacement of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). portico.orgresearchgate.nettaylorandfrancis.com A C-D bond is stronger than a C-H bond, and thus requires more energy to break. portico.org If the cleavage of a C-H bond is the rate-limiting step in an enzyme-catalyzed reaction, substituting it with a C-D bond will slow down the reaction. portico.orgnih.gov

In the metabolism of Lucanthone, which is mediated by enzymes such as cytochrome P450s, the breaking of a C-H bond is often a key step. nih.govnih.gov By using this compound, where deuterium atoms are placed at or near the sites of metabolic attack, researchers can measure the KIE. A significant KIE (a ratio of the reaction rate of the light isotope to the heavy isotope greater than 1) provides strong evidence that C-H bond cleavage is a rate-determining step in the metabolic pathway. nih.gov This information is fundamental for understanding the enzymatic mechanism and can be exploited in drug design to create analogues with improved metabolic stability. portico.org For example, if N-dealkylation is a major metabolic route, placing deuterium on the N-alkyl groups could slow this process, potentially increasing the drug's half-life.

Utilization as an Internal Standard in Bioanalytical Method Development

One of the most common and critical applications of deuterated compounds like this compound is their use as internal standards in quantitative bioanalytical methods, particularly those employing LC-MS. aptochem.comscispace.comwuxiapptec.comresearchgate.net An internal standard is a compound of known concentration added to samples to correct for variations during sample processing and analysis. researchgate.net

Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard because their physicochemical properties are nearly identical to the analyte of interest. scispace.comwuxiapptec.com This ensures that the SIL-IS and the analyte behave similarly during extraction, chromatography, and ionization, thus providing the most accurate correction for any potential matrix effects or instrumental variability. When quantifying Lucanthone in biological samples, a known amount of this compound is added at the beginning of the sample preparation process. Since Lucanthone and this compound co-elute chromatographically but are distinguishable by their mass in the mass spectrometer, the ratio of their peak areas can be used to accurately determine the concentration of Lucanthone in the original sample. aptochem.com

Table 1: Properties of this compound as an Internal Standard

PropertyDescriptionAdvantage in Bioanalysis
Chemical Structure Identical to Lucanthone, with four deuterium atoms replacing four hydrogen atoms.Ensures nearly identical extraction recovery and chromatographic retention time as the analyte. scispace.com
Mass Difference A mass increase of 4 Da compared to the unlabeled Lucanthone.Allows for clear differentiation from the analyte by the mass spectrometer, preventing signal overlap. aptochem.com
Co-elution Elutes at the same retention time as Lucanthone in a chromatographic system.Compensates for matrix effects that can suppress or enhance the analyte signal at a specific retention time.
Ionization Efficiency Exhibits the same ionization behavior as Lucanthone in the mass spectrometer source.Provides a reliable basis for the normalization of the analyte signal, improving accuracy and precision. scispace.com

Mechanistic Elucidation through Isotopic Tracing Experiments

Isotopic tracing with compounds like this compound can provide deep insights into the molecular mechanisms of drug action. mdpi.comresearchgate.net By following the metabolic fate of the labeled molecule, researchers can identify the enzymes and pathways involved in its biotransformation and connect them to its pharmacological or toxicological effects. mdpi.com

For example, it is known that Lucanthone is metabolized to the active compound Hycanthone. wikipedia.orgwikipedia.org An isotopic tracing study using this compound could definitively confirm this pathway in a specific biological system or cell type. By incubating cells with this compound and then analyzing the cellular components, researchers can identify which proteins or nucleic acids the labeled drug or its metabolites bind to. This can help to pinpoint the molecular targets responsible for its therapeutic effects, such as its interaction with DNA topoisomerases or its role in inhibiting DNA repair enzymes. nih.gov These experiments are crucial for validating the proposed mechanisms of action and can uncover new therapeutic possibilities or potential off-target effects. researchgate.net

Preclinical in Vitro and in Vivo Research Models for Mechanistic Insights

Research in Established Cancer Cell Line Models

The action of lucanthone (B1684464) has been investigated across a variety of cancer cell lines, revealing complex mechanisms that extend beyond a single mode of action. Its effects are often context-dependent, varying with the cancer type and the specific molecular profile of the cells. Key activities observed include the inhibition of DNA repair enzymes, disruption of DNA replication and transcription, and the induction of alternative cell death pathways like autophagy-dependent apoptosis. cancer.govnih.gov

Glioblastoma (GBM) is a notoriously aggressive and treatment-resistant primary brain tumor. nih.gov Lucanthone's ability to penetrate the blood-brain barrier makes it a compound of significant interest in this context. frontiersin.orgdrugbank.com Studies have focused on its impact on DNA repair, cell survival pathways, and cancer stem-like cells (GSCs), which are thought to drive tumor recurrence. frontiersin.orgnih.gov

Key mechanisms identified in GBM models include the inhibition of APE1 and topoisomerase II. frontiersin.orgdrugbank.com APE1 is often overexpressed in GBM and contributes to resistance against chemotherapy and radiation. plos.org By inhibiting APE1, lucanthone allows for the accumulation of unrepaired DNA damage, potentially sensitizing tumor cells to genotoxic treatments. cancer.govfrontiersin.org Furthermore, research indicates that lucanthone's primary function in glioma cells may be the disruption of autophagy, a cellular recycling process that cancer cells exploit to survive stress. frontiersin.orgnih.gov In GBM cell lines such as U251, GLUC2, and KR158, lucanthone treatment leads to the accumulation of the autophagy cargo receptor p62 and the lysosomal protease Cathepsin D, confirming its role as an autophagy inhibitor. frontiersin.orgnih.gov While lucanthone is a known topoisomerase inhibitor, studies in GLUC2 and KR158 cells showed it produced only a minor increase in the DNA damage marker γH2AX compared to the potent topoisomerase inhibitor etoposide, suggesting autophagy inhibition is a more dominant mechanism in these cells. nih.gov

Cell LineKey Molecular Target / PathwayObserved Effect of LucanthoneCitation
U251 APE1Inhibition of APE1 endonuclease function; Increased toxicity and necrotic cell death when delivered via nanoribbons. plos.orgosti.gov
U87 APE1, Topoisomerase IIInhibition of APE1 leading to radiosensitization; Inhibition of topoisomerase II. mdpi.comnih.gov
GLUC2 Autophagy, StemnessInhibition of autophagy; Reduced viability and spheroid formation in glioma stem-like cells (GSCs). frontiersin.orgnih.gov
KR158 AutophagyInhibition of autophagy, marked by increased p62 and Cathepsin D levels. nih.gov
GBM43 Stemness, AutophagySuppression of temozolomide-resistant glioma stem cells. frontiersin.org
DBTRG-05MG AutophagyAssociated with autophagic cell death mechanisms. mdpi.com

In breast cancer research, lucanthone has been identified as a novel and potent inhibitor of autophagy. nih.gov This mechanism is distinct from its DNA-damaging properties and offers an alternative route to induce cancer cell death. nih.gov Studies have shown that lucanthone disrupts lysosomal function, leading to lysosomal membrane permeabilization and the accumulation of undegraded proteins, which are hallmarks of autophagy inhibition. nih.gov

This activity has been demonstrated across a panel of seven breast cancer cell lines, where lucanthone was found to be, on average, ten times more potent at reducing cell viability than chloroquine, a well-known autophagy inhibitor. nih.govmedchemexpress.com The cytotoxic effects were observed in cell lines including the triple-negative MDA-MB-231 and the BT-20 cell lines. nih.gov A key finding is that lucanthone induces apoptosis through a mechanism mediated by the accumulation of Cathepsin D, a lysosomal protease. nih.govnih.gov Importantly, this cell death induction was shown to be independent of the p53 tumor suppressor status, a pathway that is often mutated in cancer, suggesting lucanthone could be effective in a broader range of tumors. nih.govnih.gov

Cell LineKey Molecular Target / PathwayObserved Effect of LucanthoneCitation
MDA-MB-231 Autophagy, Lysosomal Function, APE1Potent inhibition of autophagy; Induction of Cathepsin D-mediated apoptosis; Reinforces cell killing effect of alkylating agents. nih.govfrontiersin.org
BT-20 Autophagy, Lysosomal FunctionPotent inhibition of autophagy; Induction of Cathepsin D-mediated apoptosis. nih.gov
Panel of 7 Breast Cancer Lines Autophagy, Cell ViabilitySignificantly more potent at reducing cell viability compared to chloroquine. nih.govmedchemexpress.com
EO771 (Brain Metastatic Tropism) StemnessActive against triple-negative breast cancer cells that form spheres (a stem-like characteristic). google.com

Investigations in Glioblastoma Multiforme (GBM) Cell Systems

Research on Stemness Perturbation and Tumor Microtube Formation in Experimental Models

Recent research has focused on lucanthone's ability to target cancer stem-like cells (GSCs), which are implicated in therapy resistance and tumor recurrence in GBM. nih.govnih.gov Studies show that lucanthone can suppress the growth of GSCs, including those resistant to the standard chemotherapy agent temozolomide (B1682018) (TMZ). frontiersin.org In experimental models using patient-derived GSCs, lucanthone treatment effectively reduces the formation of spheroids, an in vitro measure of stemness and self-renewal capacity. nih.govgoogle.com

A critical finding is lucanthone's ability to reduce the formation of tumor microtubes (TMs). nih.govnih.gov TMs are long, membrane-like cellular extensions used by glioma cells to communicate and form a resistant, interconnected network within the brain. researchgate.net By disrupting these networks, lucanthone may be able to counteract a significant mechanism of treatment resistance in GBM. nih.govresearchgate.net Furthermore, lucanthone has been shown to abate stemness in patient-derived GSCs, potentially by inhibiting palmitoyl (B13399708) protein thioesterase 1 (PPT1), an enzyme whose inhibition has been linked to oncolytic activity against resistant tumor cells. nih.govnih.gov

Preclinical In Vivo Studies for Mechanistic Characterization (without therapeutic claims)

Preclinical studies using animal models provide crucial insights into a compound's mechanism of action within a complex biological system. In vivo investigations of lucanthone in GBM models have corroborated in vitro findings. frontiersin.orgnih.gov In mouse models bearing TMZ-resistant gliomas, lucanthone treatment was observed to slow tumor growth. nih.gov

Mechanistic analysis of tumors from these models confirmed that lucanthone functions as an autophagy inhibitor in vivo. nih.gov This was evidenced by the significant increase in the autophagosome marker P62 and the lysosomal markers LAMP1 and Cathepsin D in lucanthone-treated tumors compared to controls. nih.gov Furthermore, these studies demonstrated a reduction in the number of Olig2-positive cells within the tumors. frontiersin.orgnih.gov Olig2 is a key transcription factor and a marker for glioma stem-like cells. frontiersin.org The reduction of Olig2-positive cells in vivo suggests that lucanthone perturbs the glioma stem-like cell population within the tumor microenvironment. frontiersin.orgresearchgate.net

Computational and Theoretical Studies on Lucanthone Derivatives

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. plos.org This method is crucial for understanding how lucanthone (B1684464) derivatives interact with their biological targets. Following docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted binding pose over time, providing a more dynamic and realistic view of the complex. plos.org

Research into lucanthone's anticancer properties has utilized these techniques to study its interaction with DNA Topoisomerase I (Top I), a key enzyme in DNA replication and a target for cancer chemotherapy. nih.govacs.org In one comprehensive study, Glide docking was used to determine the binding mode of lucanthone within the active site of Top I and several of its drug-resistant mutants. nih.gov The docking results were subsequently validated with molecular dynamics simulations, which confirmed the stability of the predicted interactions and revealed larger conformational fluctuations in the mutant complexes. nih.gov

Similarly, in the context of antileishmanial drug discovery, lucanthone analogues have been studied for their interaction with Trypanothione Reductase (TryR), an essential enzyme for the survival of Leishmania parasites. mdpi.comresearchgate.net Molecular docking of quinolizidine-derived lucanthone analogues into the TryR binding pocket was performed using Autodock, followed by energy minimization of the resulting complex to refine the interaction model. mdpi.com These simulations identified the precise orientation of the compounds within the enzyme's active site, highlighting key points of contact. researchgate.net

Studies on the broader class of thioxanthones, to which lucanthone belongs, further illustrate the power of these methods. For instance, hydroxythioxanthone derivatives were docked into the active site of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH) to evaluate their potential as antimalarial agents. chula.ac.th The stability of the most promising candidate was then confirmed through a 50-nanosecond MD simulation. chula.ac.th

Target ProteinOrganism/DiseaseComputational Method(s)Key Findings
Topoisomerase I (and mutants) Human (Cancer)Glide Docking, Molecular Dynamics (MD)Predicted binding mode of lucanthone; MD simulations validated docking and showed higher conformational fluctuation in mutants. nih.gov
Trypanothione Reductase (TryR) Leishmania infantum (Leishmaniasis)Autodock, Energy MinimizationIdentified the binding pocket and orientation for quinolizidine-derived lucanthone analogues. mdpi.comresearchgate.net
PfDHODH Plasmodium falciparum (Malaria)Molecular Docking, MD SimulationAssessed binding of hydroxythioxanthone derivatives; MD confirmed the stability of the top candidate's complex with the enzyme. chula.ac.th

Analysis of Intermolecular Forces and Binding Energetics

Beyond predicting the geometry of a ligand-target complex, computational studies quantify the strength of the interaction through binding energy calculations. These calculations help to explain why a compound binds to its target and can be used to compare the affinity of different derivatives. nih.gov

In the study of lucanthone's interaction with Topoisomerase I, Molecular Mechanics/Generalized Born Surface Area (MMGBSA) calculations were performed to determine the binding energy for each drug-enzyme complex. nih.gov The results showed that lucanthone exhibited binding energies comparable to the established Top I poisons Topotecan and Camptothecin (B557342). nih.gov However, when tested against a panel of drug-resistant mutants, lucanthone, along with Topotecan and Camptothecin, showed a much lower mean change in binding energy compared to newer camptothecin derivatives, suggesting it might be less affected by these specific mutations. acs.org

For the lucanthone analogues targeting Leishmania's Trypanothione Reductase, computational analysis provided a detailed breakdown of the binding free energy (ΔGbind) into its enthalpic (ΔHbind) and entropic (−TΔSbind) components. researchgate.net This allows for a deeper understanding of the thermodynamic forces driving the binding. The studies also performed a per-residue binding free energy deconvolution (PRBFED), which identifies the specific amino acids in the binding pocket that contribute most significantly to the interaction. researchgate.netnih.gov For example, interactions within the TryR binding pocket were detailed, highlighting key residues such as E466′, T470′, E18, W21, and Y110 that form crucial hydrogen bonds and hydrophobic contacts with the lucanthone analogues. researchgate.net

Compound/DerivativeTarget ProteinCalculation MethodBinding Energy (kcal/mol)Key Interacting Residues
Lucanthone Topoisomerase IMMGBSAComparable to Topotecan and Camptothecin. nih.govNot specified in detail.
Lucanthone Analogue (Compound 14) Trypanothione ReductaseFree Energy CalculationΔGbind: -10.98 ± 0.16 (example value for a similar system) nih.govacs.orgE466′, T470′, E18, W21, I339, N340, A343, L17, I106, Y110. researchgate.net
Hydroxythioxanthone (TX5) PfDHODHDocking Score-9.65His185, Arg265 (H-bonds). chula.ac.th

Future Directions and Emerging Research Avenues for Lucanthone D4 Hydrochloride

Development of Advanced Deuterated Analogues for Targeted Research Questions

The development of deuterated compounds, a process known as deuteration, has emerged as a powerful strategy in pharmaceutical research. unibestpharm.com This technique involves replacing hydrogen atoms with their stable isotope, deuterium (B1214612), at key molecular positions. This seemingly subtle change can significantly alter a drug's pharmacokinetic properties because the carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. unibestpharm.commusechem.com This increased stability can make deuterated compounds more resistant to metabolic breakdown, particularly by cytochrome P450 enzymes. unibestpharm.comnih.gov

For a compound like Lucanthone-d4 Hydrochloride, this enhanced metabolic stability provides a unique platform for creating a new generation of advanced deuterated analogues designed to answer specific biological questions. Researchers can selectively place deuterium at different sites of the Lucanthone (B1684464) molecule to modulate its metabolism in predictable ways. This allows for the systematic investigation of how different metabolic pathways influence the compound's activity and potential toxicity.

Key research opportunities include:

Mapping Metabolic Pathways: By creating a panel of analogues with deuterium at various "soft spots" (sites vulnerable to metabolism), researchers can precisely map the metabolic fate of the Lucanthone scaffold. Comparing the biological activity of these analogues can reveal which metabolites are responsible for the desired therapeutic effects and which contribute to off-target effects.

Stabilizing Chiral Centers: Deuteration can be used to slow the interconversion of stereoisomers, a strategy known as the deuterium-enabled chiral switch (DECS). unibestpharm.commusechem.com For molecules with chiral centers that racemize in vivo, this technique allows for the stabilization and independent study of individual enantiomers. musechem.comacs.org Applying this to Lucanthone analogues could uncover stereospecific interactions with biological targets that were previously unobservable.

Reducing Metabolite-Mediated Toxicity: By blocking the formation of potentially toxic metabolites, deuteration can improve the safety profile of a parent compound. unibestpharm.com Developing advanced deuterated analogues of Lucanthone would allow researchers to systematically eliminate specific metabolic routes and assess the impact on cellular health, thereby designing safer research probes and potential therapeutic candidates.

The creation of these advanced analogues moves beyond simply improving a drug's half-life; it transforms the deuterated molecule into a sophisticated tool for dissecting complex pharmacological questions with high precision. nih.gov

Integration with Multi-Omics Approaches for Comprehensive Biological Pathway Analysis

The advent of multi-omics technologies—integrating genomics, transcriptomics, proteomics, and metabolomics—has revolutionized drug discovery by providing a holistic view of biological systems. pluto.bionashbio.com This integrated approach allows researchers to move beyond a "one gene, one target" paradigm and understand the complex molecular networks that drive disease and respond to treatment. pluto.bioastrazeneca.com The stable and predictable nature of this compound makes it an ideal probe for use in multi-omics studies to achieve a comprehensive analysis of its effects on biological pathways.

Integrating this compound with multi-omics can:

Uncover Novel Mechanisms of Action: By treating research models (e.g., cancer cell lines) with this compound and subsequently performing multi-omics analysis, researchers can observe global changes across different biological layers. mdpi.com Transcriptomic and proteomic data can reveal entire signaling pathways that are perturbed by the compound, while metabolomic profiling can identify disruptions in cellular metabolism. nashbio.comastrazeneca.com This systems-level view can uncover mechanisms of action that would be missed by traditional single-target assays. pluto.bio

Identify Biomarkers of Response: Multi-omics analysis can help identify genetic, transcriptomic, or proteomic signatures that predict whether cells or a model organism will respond to the compound. frontlinegenomics.com This is crucial for stratifying patient populations in potential future clinical applications and for understanding the basis of drug resistance. pluto.bio

Provide a Deeper Understanding of Off-Target Effects: All drugs have the potential for off-target effects. A multi-omics approach provides an unbiased, system-wide survey of molecular changes, enabling the comprehensive identification of proteins and pathways affected by this compound beyond its primary targets. nashbio.com This is critical for building a complete profile of the compound's biological activity.

The use of a deuterated probe like this compound is particularly advantageous in this context. Its reduced rate of metabolism ensures that the observed biological changes are more likely attributable to the parent compound, rather than a complex mixture of metabolites. This simplifies the interpretation of complex multi-omics datasets and provides a clearer picture of the direct downstream effects of target engagement. nih.gov

Exploration of Novel Biochemical Targets in Diverse Research Models

Lucanthone has been identified as an inhibitor of several important cellular targets, including Apurinic/apyrimidinic endonuclease 1 (APE1), a key enzyme in DNA base excision repair, and Topoisomerase II, which is involved in managing DNA topology. plos.orgnih.govdrugbank.comosti.gov Additionally, research has shown that Lucanthone can inhibit autophagy, a cellular recycling process that cancer cells often exploit to survive. nih.govmedchemexpress.com this compound, with its modified pharmacokinetic profile, provides a unique opportunity to further explore these known targets and to discover novel ones.

Future research in this area can focus on:

Isolating Target-Specific Effects: The slower metabolism of this compound allows for more sustained target engagement. nih.gov This can be leveraged in diverse research models, such as different cancer cell lines or animal models, to distinguish the cellular consequences of inhibiting APE1 versus Topoisomerase II or autophagy. By correlating target inhibition with specific cellular phenotypes, researchers can better understand the distinct roles these targets play in cancer biology.

Investigating Target Engagement in Resistant Models: Some cancers develop resistance to therapies that target DNA repair or autophagy. Using this compound in models of acquired resistance could help uncover novel escape mechanisms or identify new vulnerabilities. Its stable nature makes it a reliable tool for probing the rewiring of cellular pathways in these resistant states.

Searching for New Binding Partners: The unique physicochemical properties conferred by deuteration, although subtle, could influence the compound's interaction with a wider range of proteins. unibestpharm.com Advanced proteomics techniques, such as thermal proteome profiling or chemical proteomics, could be employed with this compound to perform unbiased screens for new biochemical targets across the entire proteome, potentially revealing previously unknown mechanisms of action. astrazeneca.com

The ability of Lucanthone to cross the blood-brain barrier makes it particularly interesting for research in brain tumors like glioblastoma. drugbank.com The enhanced stability of this compound could make it an even more effective research tool for studying target engagement and downstream effects within the central nervous system.

Advancements in Analytical Methodologies Utilizing Deuterated Probes for Enhanced Precision

Deuterated compounds are invaluable tools in modern analytical science due to their unique properties that can be exploited for highly sensitive and precise measurements. medchemexpress.com this compound is well-suited to serve as a specialized probe in a variety of advanced analytical methodologies.

Emerging applications include:

Internal Standards for Mass Spectrometry: In quantitative mass spectrometry (MS), deuterated analogues of a compound are considered the gold standard for use as internal standards. medchemexpress.com Because this compound is chemically identical to Lucanthone but has a different mass, it can be added to a biological sample to accurately quantify the concentration of the non-deuterated compound, correcting for variations in sample preparation and instrument response. caymanchem.comcaymanchem.com

Raman Deuterium Isotope Probing (Raman-DIP): This innovative technique uses Raman microscopy to track the metabolic fate of deuterated molecules at the single-cell level. acs.orgwhiterose.ac.uk By providing cells with a nutrient source containing a deuterated compound, researchers can visualize its uptake and incorporation into cellular components like lipids and proteins by detecting the C-D bond's unique vibrational signature. acs.org this compound could be adapted for such studies to trace its distribution and processing within individual cells in a non-destructive manner. whiterose.ac.uk

Nuclear Reaction Analysis (NRA) for Nutrient Uptake Studies: NRA is a highly sensitive ion-beam analysis technique that can quantify deuterium. rsc.org Researchers have used this method to probe the uptake of deuterated carbohydrates in bacteria. rsc.orgrsc.org This methodology could be applied using deuterated probes like this compound to precisely measure its transport across cell membranes, offering a powerful alternative to traditional radiolabeling or fluorescent tagging methods.

Hydrogen-Deuterium Exchange (HDX) Mass Spectrometry: HDX-MS is a powerful technique for studying protein conformation and dynamics. While not a direct use of a deuterated probe itself, the development of streamlined methods for preparing maximally deuterated protein controls (maxD) highlights the central role of deuterium in advanced analytical chemistry. acs.org

The use of this compound as an analytical probe provides a level of precision that is often unattainable with other methods. Its stability and distinct mass signature allow for clear and quantitative tracking in complex biological environments, pushing the boundaries of what can be measured and understood at the molecular level.

Q & A

Q. What is the mechanism of action of Lucanthone-d4 Hydrochloride in experimental settings, and how does its deuterium labeling influence pharmacokinetic studies?

this compound is a deuterium-labeled analog of Lucanthone, which inhibits Apurinic endonuclease-1 (APE-1), a critical enzyme in DNA repair pathways. The deuterium labeling replaces hydrogen atoms at specific positions, reducing metabolic degradation and enabling precise tracking of the compound in pharmacokinetic studies via mass spectrometry. Researchers should validate APE-1 inhibition using in vitro enzymatic assays (e.g., fluorescence-based DNA cleavage assays) and confirm deuterium incorporation stability under experimental conditions .

Q. How should researchers ensure chemical stability and avoid degradation during storage and handling of this compound?

Stability data indicate that the compound remains intact under recommended storage conditions (typically –20°C in inert atmospheres). Avoid exposure to strong acids/alkalis, oxidizing/reducing agents, and moisture. Use airtight containers with desiccants, and verify purity via HPLC or LC-MS before critical experiments. Incompatible materials and decomposition products (e.g., toxic fumes under extreme heat) necessitate adherence to safety protocols outlined in chemical stability reports .

Q. What protocols are recommended for safe handling and toxicity management in laboratory settings?

Toxicological data classify this compound as hazardous, requiring PPE (gloves, lab coats, eye protection) and use in fume hoods. Acute toxicity studies suggest limited dermal absorption but potential eye irritation. Researchers should implement spill containment measures, dispose of waste via approved chemical channels, and maintain records of exposure incidents. Refer to safety data sheets for emergency response guidelines .

Advanced Research Questions

Q. How can researchers design robust assays to quantify this compound in complex biological matrices?

Methodological steps include:

  • Sample Preparation: Use protein precipitation (acetonitrile) or solid-phase extraction to isolate the compound from plasma/tissue homogenates.
  • Analytical Techniques: Employ LC-MS/MS with deuterated internal standards (e.g., Lucanthone-d4 itself) to enhance specificity and minimize matrix effects.
  • Validation Parameters: Assess linearity (1–1000 ng/mL), precision (CV <15%), recovery (>80%), and stability under freeze-thaw cycles per ICH guidelines.
  • Data Interpretation: Normalize results to account for isotopic effects and validate against non-deuterated controls .

Q. How should researchers address contradictions between in vitro APE-1 inhibition data and in vivo efficacy outcomes?

Discrepancies may arise from differences in cellular uptake, metabolic conversion, or off-target effects. To resolve these:

  • Replicate Experiments: Confirm in vitro results across multiple cell lines (e.g., HeLa, HEK293) and assay conditions.
  • Pharmacokinetic Profiling: Measure tissue distribution and metabolite formation in animal models.
  • Mechanistic Studies: Use siRNA knockdown or CRISPR-edited APE-1 null models to isolate target-specific effects.
  • Meta-Analysis: Compare findings with published datasets to identify confounding variables (e.g., solvent interactions, assay sensitivity) .

Q. What methodological considerations are critical when studying synergistic interactions between this compound and other DNA-damaging agents?

Key steps include:

  • Dose-Response Matrix: Use combinatorial drug screening (e.g., Chou-Talalay method) to calculate synergy scores (CI <1).
  • Endpoint Selection: Assess apoptosis (Annexin V/PI staining), DNA damage markers (γ-H2AX), and cell cycle arrest (flow cytometry).
  • Controls: Include monotherapy arms and vehicle controls to distinguish additive vs. synergistic effects.
  • Statistical Modeling: Apply Bliss independence or Loewe additivity models to quantify interaction significance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.